molecular formula C12H19F3O4 B14525270 Dibutyl (trifluoromethyl)propanedioate CAS No. 62935-31-3

Dibutyl (trifluoromethyl)propanedioate

Cat. No.: B14525270
CAS No.: 62935-31-3
M. Wt: 284.27 g/mol
InChI Key: PZDLUZQUELWDRH-UHFFFAOYSA-N
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Description

Dibutyl (trifluoromethyl)propanedioate is a fluorinated ester derivative of propanedioic acid (malonic acid). Dibutyl propanedioate, also known as malonic acid dibutyl ester, has the formula C₁₁H₂₀O₄ and is widely used as a solvent, plasticizer, or intermediate in organic synthesis . The trifluoromethyl (-CF₃) substitution in the target compound likely enhances its stability, lipophilicity, and resistance to metabolic degradation compared to non-fluorinated analogs. However, the absence of direct experimental data for the trifluoromethyl variant necessitates comparisons with structurally related esters.

Properties

CAS No.

62935-31-3

Molecular Formula

C12H19F3O4

Molecular Weight

284.27 g/mol

IUPAC Name

dibutyl 2-(trifluoromethyl)propanedioate

InChI

InChI=1S/C12H19F3O4/c1-3-5-7-18-10(16)9(12(13,14)15)11(17)19-8-6-4-2/h9H,3-8H2,1-2H3

InChI Key

PZDLUZQUELWDRH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C(=O)OCCCC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibutyl (trifluoromethyl)propanedioate typically involves the esterification of trifluoromethylpropanedioic acid with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: Dibutyl (trifluoromethyl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Trifluoromethylpropanedioic acid.

    Reduction: Dibutyl (trifluoromethyl)propanediol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dibutyl (trifluoromethyl)propanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which dibutyl (trifluoromethyl)propanedioate exerts its effects is primarily through its trifluoromethyl group. This group can interact with various molecular targets, influencing their activity. The electron-withdrawing nature of the trifluoromethyl group can stabilize transition states and intermediates in chemical reactions, making the compound a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties and applications of dibutyl propanedioate and related esters, based on available evidence:

Property Dibutyl Propanedioate Diethyl Propanedioate (Hypothetical) Dibutyl (Trifluoromethyl)propanedioate (Theoretical)
Formula C₁₁H₂₀O₄ C₇H₁₂O₄ C₁₂H₁₉F₃O₄
Molecular Weight (g/mol) 216.27 160.17 284.28
Boiling Point (°C) 251.5 (at 760 mmHg) ~180–190 (estimated) Expected higher due to -CF₃ group
Density (g/cm³) 0.996 ~1.02 (estimated) Likely >1.1 (fluorine’s influence)
LogP 2.06 ~1.5 (estimated) Predicted >3.0 (enhanced lipophilicity)
Applications Solvent, plasticizer, synthesis intermediate Lab-scale reactions Potential use in pharmaceuticals, agrochemicals

Key Findings:

Structural Influence of Fluorine : The trifluoromethyl group in this compound would significantly increase its electron-withdrawing capacity and chemical inertness compared to dibutyl propanedioate. This could make it more suitable for high-temperature reactions or as a fluorinated building block in drug design .

Thermal Stability : The boiling point of dibutyl propanedioate (251.5°C) suggests moderate thermal stability. Fluorinated analogs typically exhibit higher stability due to strong C-F bonds, though experimental confirmation is needed.

Lipophilicity : The trifluoromethyl group’s hydrophobicity (LogP >3.0) would enhance membrane permeability, a critical factor in pharmaceutical applications.

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